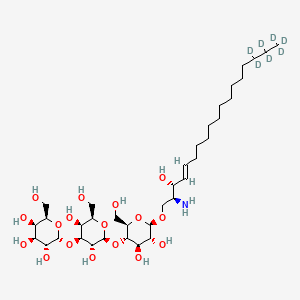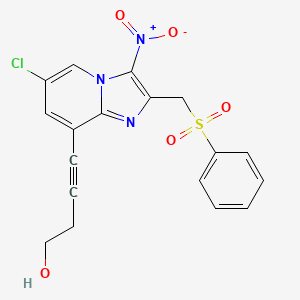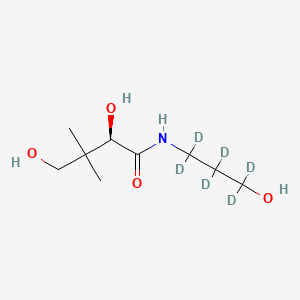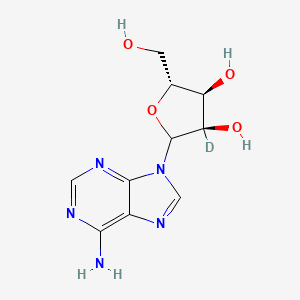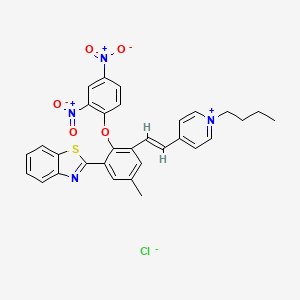
HBTP-H2S (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HBTP-H2S (chloride) is a near-infrared fluorescent probe used for in situ bioimaging of endogenous hydrogen sulfide in rice roots under aluminum and flooding stresses . This compound is particularly significant in the field of bioimaging due to its ability to detect hydrogen sulfide, a crucial signaling molecule in various physiological and pathological processes .
Méthodes De Préparation
The synthesis of HBTP-H2S (chloride) involves several steps, including the preparation of the fluorescent core and the attachment of the hydrogen sulfide recognition site. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and reliability of the final product .
Analyse Des Réactions Chimiques
HBTP-H2S (chloride) undergoes several types of chemical reactions, primarily involving its interaction with hydrogen sulfide. The compound is designed to react with hydrogen sulfide through nucleophilic addition, leading to a change in its fluorescent properties . Common reagents used in these reactions include hydrogen sulfide donors and various organic solvents . The major product formed from these reactions is a fluorescent compound that can be detected using bioimaging techniques .
Applications De Recherche Scientifique
HBTP-H2S (chloride) has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to detect hydrogen sulfide in various environments . In biology, it is employed to study the role of hydrogen sulfide in cellular processes and signaling pathways . In medicine, it is used to investigate the involvement of hydrogen sulfide in diseases such as Alzheimer’s and Parkinson’s . In industry, it is utilized in the development of sensors and diagnostic tools for detecting hydrogen sulfide .
Mécanisme D'action
The mechanism of action of HBTP-H2S (chloride) involves its interaction with hydrogen sulfide. The compound contains a recognition site that reacts with hydrogen sulfide, leading to a change in its fluorescent properties . This change can be detected using bioimaging techniques, allowing researchers to visualize the presence and distribution of hydrogen sulfide in biological samples . The molecular targets and pathways involved in this process include various enzymes and signaling molecules that produce and regulate hydrogen sulfide levels in cells .
Comparaison Avec Des Composés Similaires
HBTP-H2S (chloride) is unique among fluorescent probes due to its high selectivity and sensitivity for hydrogen sulfide . Similar compounds include other fluorescent probes designed for hydrogen sulfide detection, such as azide-based probes, nitro-based probes, and disulfide bond-based probes . Compared to these compounds, HBTP-H2S (chloride) offers advantages in terms of its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background interference .
Propriétés
Formule moléculaire |
C31H27ClN4O5S |
|---|---|
Poids moléculaire |
603.1 g/mol |
Nom IUPAC |
2-[3-[(E)-2-(1-butylpyridin-1-ium-4-yl)ethenyl]-2-(2,4-dinitrophenoxy)-5-methylphenyl]-1,3-benzothiazole;chloride |
InChI |
InChI=1S/C31H27N4O5S.ClH/c1-3-4-15-33-16-13-22(14-17-33)9-10-23-18-21(2)19-25(31-32-26-7-5-6-8-29(26)41-31)30(23)40-28-12-11-24(34(36)37)20-27(28)35(38)39;/h5-14,16-20H,3-4,15H2,1-2H3;1H/q+1;/p-1/b10-9+; |
Clé InChI |
AEBLHECQOUSFOL-RRABGKBLSA-M |
SMILES isomérique |
CCCC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
SMILES canonique |
CCCC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




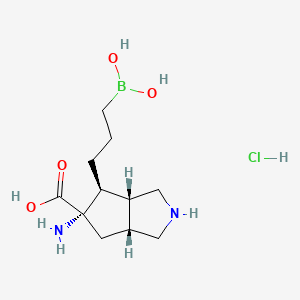
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)


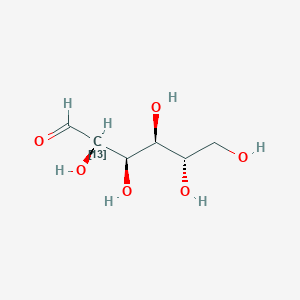
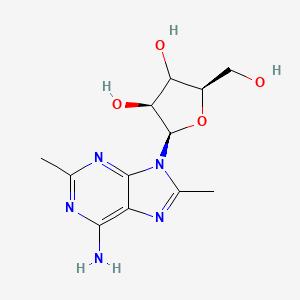

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
